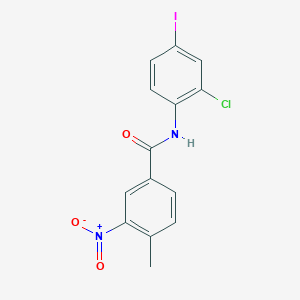![molecular formula C25H21N3O6S B6068533 N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B6068533.png)
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methoxy-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methoxy-3-nitrobenzamide (referred to as "compound X" for the rest of It belongs to a class of compounds known as thiazoles, which have been shown to exhibit a range of biological activities.
科学的研究の応用
Compound X has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of cancer. Thiazole compounds have been shown to exhibit anti-cancer activity, and compound X has been shown to inhibit the growth of certain cancer cell lines in vitro. Other potential applications include the development of new antibiotics, anti-inflammatory agents, and antiviral agents.
作用機序
The exact mechanism of action of compound X is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins involved in cellular processes. Thiazole compounds have been shown to inhibit a variety of enzymes, including kinases, proteases, and phosphodiesterases. It is possible that compound X acts on one or more of these targets to exert its biological effects.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit a range of biochemical and physiological effects in vitro. It has been shown to inhibit the growth of cancer cell lines, as mentioned earlier. It has also been shown to inhibit the activity of certain enzymes, such as protein kinase C and phosphodiesterase. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells. However, the effects of compound X on normal cells and tissues are not well understood, and further research is needed to determine its potential toxicity and side effects.
実験室実験の利点と制限
Compound X has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit biological activity at relatively low concentrations. However, there are also some limitations to its use. For example, its mechanism of action is not well understood, which makes it difficult to design experiments to test its effects. In addition, its potential toxicity and side effects are not well understood, which makes it difficult to use in animal studies.
将来の方向性
There are several future directions for research on compound X. One area of interest is in the development of new drugs for the treatment of cancer. Further studies are needed to determine its potential toxicity and side effects, as well as its mechanism of action. In addition, studies are needed to determine its effects on normal cells and tissues. Other potential applications for compound X include the development of new antibiotics, anti-inflammatory agents, and antiviral agents. Overall, compound X is a promising compound for scientific research, and further studies are needed to fully understand its potential applications and limitations.
合成法
Compound X can be synthesized using a variety of methods. One common method involves the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4,5-bis(4-methoxyphenyl)-2-aminothiazole to form compound X. Other methods involve the use of different starting materials and reagents, but the overall strategy is similar.
特性
IUPAC Name |
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6S/c1-32-18-9-4-15(5-10-18)22-23(16-6-11-19(33-2)12-7-16)35-25(26-22)27-24(29)17-8-13-21(34-3)20(14-17)28(30)31/h4-14H,1-3H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOKUGFPIAVFJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-])C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B6068469.png)
![3-[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-2-piperidinyl]-1-propanol](/img/structure/B6068474.png)
![3-{[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-isopropyl-2-piperazinone trifluoroacetate](/img/structure/B6068476.png)
![methyl [(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetate](/img/structure/B6068483.png)
![N-isopropyl-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B6068490.png)
![1-(cyclobutylmethyl)-3-{[(3-fluorobenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6068497.png)
![N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-2,8-dimethyl-4-quinolinecarbohydrazide](/img/structure/B6068510.png)
![N-(1-{1-[2-(2-oxo-1-pyrrolidinyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B6068519.png)
![3-(2-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-phenylpropanamide](/img/structure/B6068525.png)
![1-(2-hydroxyethyl)-2-(2-{[1-(2-hydroxyethyl)-5-methoxyfuro[2,3-e][1,3]benzothiazol-2(1H)-ylidene]methyl}-1-buten-1-yl)-5-methoxyfuro[3,2-e][1,3]benzothiazol-1-ium chloride](/img/structure/B6068527.png)
![N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-2-(5-oxo-2-pyrrolidinyl)acetamide](/img/structure/B6068531.png)
![5-fluoro-2-(1-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)-1H-benzimidazole](/img/structure/B6068539.png)

![ethyl 5-{[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]methyl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B6068551.png)